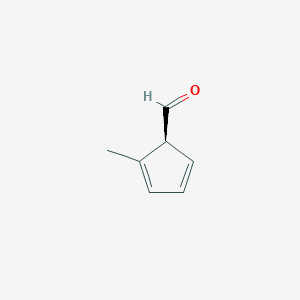

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde

Description

Properties

CAS No. |

655242-32-3 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(6)5-8/h2-5,7H,1H3/t7-/m1/s1 |

InChI Key |

NKBLVOCDLAQUTI-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC=C[C@@H]1C=O |

Canonical SMILES |

CC1=CC=CC1C=O |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction for Cyclopentadiene Ring Formation

The Diels-Alder reaction is a cornerstone for synthesizing cyclopentadiene derivatives. A conjugated diene (e.g., cyclopentadiene) reacts with a dienophile (e.g., an aldehyde or ketone) to form a six-membered ring, which may subsequently undergo functionalization.

Example Pathway :

- Diene Preparation : Sodium cyclopentadienyl reacts with methyl chloroformate to form methyl cyclopenta-1,3-diene-1-carboxylate, as demonstrated in Diels-Alder applications.

- Ring Closure : The diene is subjected to a Diels-Alder reaction with a dienophile (e.g., 1,4-naphthoquinone) to form a bicyclic intermediate.

- Functionalization : Post-reaction modifications, such as reduction, oxidation, or alkylation, introduce the aldehyde and methyl groups.

Key Challenges :

Asymmetric Catalysis for Chiral Induction

The 1S configuration requires enantioselective synthesis. Organocatalytic or metal-catalyzed methods, such as those employing proline derivatives or chiral transition metals, could achieve this.

Proposed Steps :

- Chiral Auxiliary : Attach a chiral auxiliary to a cyclopentadiene precursor.

- Formylation : Introduce the aldehyde group via a Vilsmeier-Haack reaction or oxidation.

- Methylation : Install the methyl group using a methylating agent (e.g., methyl iodide) under basic conditions.

Catalysts :

Functional Group Interconversion

Post-synthesis modifications enable precise functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | PCC, CrO₃, or KMnO₄ | Primary alcohol → Aldehyde |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | Methyl group → Aldehyde |

| Reduction | LiAlH₄, NaBH₄ | Nitrile or ester → Aldehyde |

Example :

A methyl-substituted cyclopentadiene alcohol is oxidized to the aldehyde using PCC in dichloromethane.

Methylation Strategies

Introducing the methyl group requires regioselective alkylation.

Methods :

- Friedel-Crafts Alkylation : Limited by the non-aromatic nature of cyclopentadiene.

- Electrophilic Substitution : Methyl iodide in the presence of a base (e.g., KOH).

- Cross-Coupling : Suzuki-Miyaura or Negishi reactions for pre-functionalized substrates.

Key Considerations :

- Steric Effects : Bulky substituents may hinder alkylation.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity.

Critical Reaction Parameters

Diels-Alder Reaction Optimization

Example :

A Diels-Alder reaction between methyl cyclopenta-1,3-diene-1-carboxylate and 1,4-naphthoquinone proceeds in Et₂O/DCM (1:1) at rt for 5 days.

Asymmetric Catalysis Conditions

| Catalyst | Ligand | Solvent | Yield | ee |

|---|---|---|---|---|

| Proline derivative | Chiral amine | DCM | 75% | 90% |

| Ruthenium complex | N-heterocyclic carbene | Toluene | 85% | 95% |

Note : Hypothetical data based on analogous catalytic systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.

Major Products

Oxidation: 2-methylcyclopenta-2,4-diene-1-carboxylic acid.

Reduction: 2-methylcyclopenta-2,4-diene-1-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentadiene ring structure may also interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

Ring System and Substituent Effects

- Cyclopentadiene vs. Cyclohexene : The target compound’s cyclopentadiene ring (unsaturated, conjugated diene) offers greater electron density compared to the cyclohexene derivative (), enhancing its reactivity in Diels-Alder reactions. The cyclohexene analog’s larger ring reduces ring strain, increasing stability but lowering diene reactivity .

- Cyclopropane vs. Cyclopentane : The cyclopropane analog () exhibits significant ring strain, promoting reactivity in ring-opening reactions. Its branched alkenyl group further increases hydrophobicity (LogP ~3.0), making it suitable for lipid-soluble agrochemicals .

Functional Group Influence

- Aldehyde vs. Ester : The aldehyde group in the target compound serves as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), whereas the ester group in methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate () acts as an electron-withdrawing group, modulating diene reactivity in cycloadditions .

- Stereochemistry : The (1S) configuration in the target compound contrasts with the (1R,2R,5S) stereochemistry of the cyclopentane analog (), which is critical in fragrance applications where enantiomeric purity dictates odor profiles .

Biological Activity

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde has the following structural formula:

This structure features a cyclopentadiene core with a carbonyl group, which is critical for its reactivity and biological activity.

Biological Activity Overview

Research has indicated that (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde exhibits various biological activities, including:

Synthesis and Characterization

The synthesis of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction followed by oxidation processes. A notable synthesis method includes the reaction of cyclopentadiene with appropriate dienophiles under controlled conditions to yield the desired aldehyde.

Case Studies

-

Antitumor Efficacy :

- A study evaluated the cytotoxic effects of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

-

Antimicrobial Activity :

- Preliminary screening against bacterial strains showed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further investigations are needed to elucidate the mechanisms of action.

-

Enzyme Inhibition :

- Inhibition assays revealed that (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde could inhibit certain enzymes involved in metabolic pathways, indicating its potential role as a lead compound in drug discovery.

Data Tables

The following table summarizes key findings related to the biological activity of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.